1-({4-[(4-Methylphenyl)methoxy]phenyl}methyl)-1H-imidazole
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Overview
Description
1-({4-[(4-Methylphenyl)methoxy]phenyl}methyl)-1H-imidazole is an organic compound that features an imidazole ring substituted with a benzyl group, which is further substituted with a methoxy group and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({4-[(4-Methylphenyl)methoxy]phenyl}methyl)-1H-imidazole can be achieved through several synthetic routes. One common method involves the condensation of 4-methylphenylmethanol with 4-methoxybenzaldehyde to form the corresponding benzylidene derivative. This intermediate is then subjected to cyclization with imidazole under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-({4-[(4-Methylphenyl)methoxy]phenyl}methyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-({4-[(4-Methylphenyl)methoxy]phenyl}methyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 1-({4-[(4-Methylphenyl)methoxy]phenyl}methyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-4′-methylbiphenyl: Similar in structure but lacks the imidazole ring.
4-Methylphenethylamine: Contains a methylphenyl group but differs in the rest of the structure.
4-Methylphenyl benzoate: Shares the methylphenyl group but has a different functional group.
Uniqueness
1-({4-[(4-Methylphenyl)methoxy]phenyl}methyl)-1H-imidazole is unique due to the presence of both the imidazole ring and the methoxy-methylphenyl substitution, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
CAS No. |
58041-71-7 |
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Molecular Formula |
C18H18N2O |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
1-[[4-[(4-methylphenyl)methoxy]phenyl]methyl]imidazole |
InChI |
InChI=1S/C18H18N2O/c1-15-2-4-17(5-3-15)13-21-18-8-6-16(7-9-18)12-20-11-10-19-14-20/h2-11,14H,12-13H2,1H3 |
InChI Key |
YBLOXMMOWNVXKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)CN3C=CN=C3 |
Origin of Product |
United States |
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